![molecular formula C23H25N7O2 B2836791 (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797224-11-3](/img/structure/B2836791.png)
(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a phenyl ring, a pyridazine ring, and a piperazine ring . These functional groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the functional groups present in the molecule . For example, pyrimidine derivatives can be synthesized through a variety of methods, including the reaction of an amidine with a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could exhibit interesting chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the pyrimidine ring could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Herbicide Development
The compound’s structure suggests potential herbicidal activity. Aryloxy-phenoxy propionates, similar to this compound, are known herbicides that inhibit acetyl-coenzyme A carboxylase, a key enzyme in fatty acid biosynthesis. The synthesized derivatives could be evaluated for their herbicidal efficacy against various plant species .
Antimicrobial Properties
While not directly studied for antimicrobial effects, similar compounds have demonstrated promising activity. For instance, imidazole-containing derivatives have shown antimicrobial potential . Further investigation could explore the antimicrobial properties of this compound.
Peptide Derivatization
The piperazine moiety in the compound could serve as a derivatization reagent for carboxyl groups on peptides. Researchers often use such reagents during the spectrophotometric analysis of phosphopeptides .
Anti-HIV-1 Activity
Indole derivatives, which share some structural features with this compound, have been investigated for their therapeutic potential. Some exhibit anti-HIV-1 activity . While not directly tested, exploring the anti-HIV-1 effects of this compound could be worthwhile.
Anti-Fibrotic Agents
Compounds containing pyrimidinyl moieties have shown anti-fibrotic activities. Investigating whether this compound exhibits similar effects could contribute to the field of fibrosis research .
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been found to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have been found to exhibit anti-fibrotic activities . They have been shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have been found to exhibit better anti-fibrotic activities than some known drugs . They have been shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHNYNLAWYMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone |
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